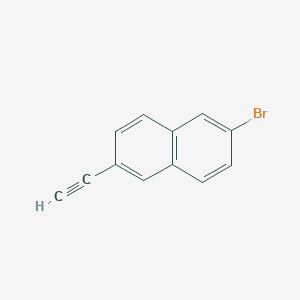
6-bromo-2-chloro-N-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methylamine group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired compound . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amino derivative, while oxidation can yield a pyridine oxide.
科学的研究の応用
6-Bromo-2-chloro-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: Similar in structure but lacks the N-methylamine group.
5-Bromo-2-methylpyridin-3-amine: Similar but with different halogenation positions.
2-Chloro-3-bromo-6-methylpyridine: Another structural isomer with different halogenation positions.
Uniqueness
6-Bromo-2-chloro-N-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms along with the N-methylamine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-chloro-N-methylpyridin-3-amine involves the introduction of a bromine and a chlorine atom onto a pyridine ring, followed by N-methylation of the amine group.", "Starting Materials": [ "2-chloro-3-nitropyridine", "N-methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium iodide", "sodium bromide", "acetic acid", "ethanol" ], "Reaction": [ "Reduction of 2-chloro-3-nitropyridine with sodium borohydride in ethanol to yield 2-chloro-3-aminopyridine", "Treatment of 2-chloro-3-aminopyridine with hydrochloric acid and sodium nitrite to yield 2-chloro-3-nitrosopyridine", "Reaction of 2-chloro-3-nitrosopyridine with N-methylamine in acetic acid to yield 6-chloro-2-methyl-N-methylpyridin-3-amine", "Substitution of the chlorine atom in 6-chloro-2-methyl-N-methylpyridin-3-amine with sodium iodide in acetone to yield 6-iodo-2-methyl-N-methylpyridin-3-amine", "Substitution of the iodine atom in 6-iodo-2-methyl-N-methylpyridin-3-amine with sodium bromide in acetone to yield 6-bromo-2-methyl-N-methylpyridin-3-amine", "Substitution of the methyl group in 6-bromo-2-methyl-N-methylpyridin-3-amine with sodium hydroxide in ethanol to yield 6-bromo-2-chloro-N-methylpyridin-3-amine" ] } | |
CAS番号 |
1256805-82-9 |
分子式 |
C6H6BrClN2 |
分子量 |
221.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



